molecular formula C13H22ClN3O B1678243 Procainamide hydrochloride CAS No. 614-39-1

Procainamide hydrochloride

Katalognummer: B1678243
CAS-Nummer: 614-39-1
Molekulargewicht: 271.78 g/mol
InChI-Schlüssel: ABTXGJFUQRCPNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Procainamid-Hydrochlorid wird durch die Reaktion von p-Aminobenzoesäure mit Diethylaminoethylchlorid synthetisiert, gefolgt von der Umwandlung des resultierenden Zwischenprodukts zu Procainamid. Der letzte Schritt beinhaltet die Bildung des Hydrochloridsalzes .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Synthese von Procainamid-Hydrochlorid die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Der Prozess umfasst in der Regel Schritte wie Kristallisation, Filtration und Trocknung, um das reine Hydrochloridsalz zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Procainamid-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Medical Applications

Procainamide hydrochloride is classified as a Class Ia antiarrhythmic agent. It operates by blocking sodium channels in cardiac cells, stabilizing the myocardial membrane, and reducing excitability. The primary medical applications include:

  • Ventricular Arrhythmias : Procainamide is indicated for treating documented life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia. It is particularly useful when other treatments fail or are contraindicated .
  • Supraventricular Arrhythmias : It is also employed in managing atrial fibrillation and re-entrant supraventricular tachycardia, especially in acute settings .
  • Anesthesia : The drug is utilized during surgical procedures to manage arrhythmias that may arise from cardiac manipulation or anesthesia .

Pharmacokinetics and Administration

Procainamide can be administered orally, intramuscularly, or intravenously. The intravenous route allows for rapid therapeutic levels, making it suitable for acute management of arrhythmias . Key pharmacokinetic properties include:

  • Absorption : Rapid absorption occurs with intramuscular injection, achieving peak plasma levels within 15 to 60 minutes.
  • Volume of Distribution : Approximately 2 liters per kilogram body weight, with a half-life of about five minutes .
  • Protein Binding : About 15% to 20% is reversibly bound to plasma proteins and accumulates in various tissues .

Research Applications

Recent studies have explored additional applications of this compound beyond its primary use in arrhythmias:

  • Anticoagulant Activity : Research indicates that procainamide may induce circulating anticoagulants in patients with procainamide-induced systemic lupus erythematosus. This activity appears to be linked to immunoglobulin responses and may influence coagulation parameters without causing clinical bleeding .
  • Embryotoxicity Protection : A study demonstrated that procainamide could mitigate the embryotoxic effects of cisplatin in pregnant mice. It suggested that procainamide administration does not increase teratogenic risks while providing some protection against maternal toxicity associated with cisplatin treatment .

Case Studies

Several case studies have documented the effects and outcomes associated with procainamide use:

  • Procainamide-Induced Lupus Erythematosus : A notable case highlighted the development of systemic lupus erythematosus in a patient receiving procainamide, emphasizing the need for careful monitoring during treatment due to potential hematological side effects such as agranulocytosis .
  • Arrhythmia Management During Surgery : In surgical settings, procainamide has been effectively used to manage acute arrhythmias that occur during procedures, showcasing its utility in high-stress environments .

Summary of Clinical Effects and Risks

While procainamide is effective for managing certain types of arrhythmias, it carries risks that necessitate caution:

Adverse Effect Incidence Notes
Agranulocytosis~0.5%Serious hematological disorders possible
Lupus ErythematosusRareAutoimmune response observed in some patients
Cardiac EffectsVariableProarrhythmic effects; careful patient selection required

The initiation of procainamide therapy should typically occur in a hospital setting where patients can be closely monitored for adverse effects and efficacy .

Biologische Aktivität

Procainamide hydrochloride is an antiarrhythmic medication primarily used to treat ventricular and supraventricular arrhythmias. It functions as a sodium channel blocker, stabilizing the cardiac membrane and inhibiting ionic fluxes necessary for the initiation and conduction of electrical impulses in the heart. This article explores the biological activity of this compound, focusing on its pharmacological effects, protective actions against toxicity, and associated adverse reactions.

Procainamide is classified under the Vaughan Williams classification system as a Class Ia antiarrhythmic agent. Its primary mechanism involves blocking sodium channels in cardiomyocytes, which leads to a decrease in excitability and conduction velocity within the cardiac tissue. Additionally, procainamide has been shown to exhibit effects on potassium channels, contributing to its ability to prolong the action potential duration and refractory period in myocardial cells .

Pharmacokinetics

Procainamide is metabolized hepatically, primarily through acetylation to form N-acetylprocainamide (NAPA), which is less toxic than its parent compound. The rate of acetylation is genetically determined, leading to two phenotypes: slow and rapid acetylators. The half-life of procainamide ranges from 2.5 to 5 hours, necessitating careful dosing adjustments in patients with hepatic impairment .

Protective Effects Against Toxicity

Recent studies have highlighted the protective effects of this compound against nephrotoxicity and hepatotoxicity induced by cisplatin, a chemotherapeutic agent. In a study involving Wistar rats, coadministration of procainamide significantly reduced tissue damage in both kidneys and liver when compared to cisplatin treatment alone. Histochemical analyses revealed that procainamide mitigated the vacuolation of hepatocytes and preserved glycogen content in liver tissues .

Table 1: Protective Effects of this compound Against Cisplatin-Induced Toxicity

OrganTreatment GroupObservations
KidneyCisplatin + ProcainamideReduced tissue alterations; maintained structural integrity
LiverCisplatin + ProcainamideLess vacuolation; preserved glycogen content
HeartCisplatin + ProcainamideNo significant changes compared to control

Adverse Reactions

While procainamide is effective in managing arrhythmias, it is also associated with several adverse reactions. A notable concern is the development of drug-induced lupus erythematosus (DILE), which has been documented in multiple case studies. Symptoms include joint pain, fever, and pulmonary infiltration, often resolving upon discontinuation of the drug .

Another serious side effect linked to procainamide is hemolytic anemia. A case study reported a patient who developed hemolytic anemia after prolonged treatment with procainamide, characterized by decreased hemoglobin levels and positive direct antiglobulin tests .

Table 2: Summary of Adverse Reactions Associated with this compound

Adverse ReactionDescription
Drug-Induced Lupus ErythematosusJoint pain, fever; symptoms improve after cessation
Hemolytic AnemiaDecreased hemoglobin; positive antiglobulin test

Eigenschaften

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O.ClH/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTXGJFUQRCPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-06-9 (Parent)
Record name Procainamide hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2049422
Record name Procainamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

614-39-1
Record name Procainamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procainamide hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name procainamide hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757279
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-amino-N-[2-(diethylamino)ethyl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Procainamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procainamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.439
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCAINAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI4064O0LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procainamide hydrochloride
Reactant of Route 2
Reactant of Route 2
Procainamide hydrochloride
Reactant of Route 3
Reactant of Route 3
Procainamide hydrochloride
Reactant of Route 4
Reactant of Route 4
Procainamide hydrochloride
Reactant of Route 5
Reactant of Route 5
Procainamide hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Procainamide hydrochloride
Customer
Q & A

Q1: How does procainamide hydrochloride exert its antiarrhythmic effect?

A1: this compound primarily acts by blocking sodium channels in cardiac myocytes [, , ]. This blockade slows down the rapid depolarization phase of the action potential, effectively suppressing abnormal electrical impulses that can lead to arrhythmias.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula is C13H22ClN3O • HCl, and its molecular weight is 300.25 g/mol.

Q3: Are there any spectroscopic data available for characterizing this compound?

A3: Yes, spectroscopic techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy have been used to confirm the structure of this compound and its reaction products []. Electron Paramagnetic Resonance (EPR) spectroscopy was employed to identify free radicals formed in the compound upon gamma irradiation []. Additionally, UV-Vis spectrophotometry has been widely used for analytical purposes, including the determination of this compound in various formulations [, , , ].

Q4: Is this compound compatible with commonly used intravenous solutions?

A4: While this compound is compatible with 0.9% sodium chloride injection, it shows incompatibility with 5% dextrose injection, leading to the formation of procainamide-dextrose complexes that alter its stability and bioavailability [, , , ].

Q5: Does this compound possess any catalytic properties relevant to its pharmaceutical applications?

A5: this compound itself does not exhibit inherent catalytic properties relevant to its therapeutic use as an antiarrhythmic agent. Its primary mechanism relies on binding to sodium channels rather than catalyzing specific chemical reactions.

Q6: Have computational methods been used to study this compound?

A6: While specific examples are limited within the provided research articles, computational chemistry techniques can be valuable for understanding this compound's interactions with its target, exploring its pharmacokinetic properties, and designing potential analogs with improved efficacy or safety profiles.

Q7: How do structural modifications of this compound affect its activity?

A9: Although limited information is available on direct structural modifications of this compound within the provided research, it is known that its primary metabolite, N-acetylprocainamide (NAPA), also exhibits antiarrhythmic activity [, , ]. This suggests that modifications to the aromatic amine group, such as acetylation, can influence its pharmacological properties. Further research focusing on SAR would be beneficial for developing novel procainamide analogs with enhanced therapeutic profiles.

Q8: What strategies can be employed to enhance the stability of this compound formulations?

A10: Neutralizing the pH of 5% dextrose injection or storing the admixture under refrigerated conditions (5°C) has been shown to improve the stability of this compound by mitigating procainamide-dextrose complexation [].

Q9: Is there information available regarding the SHE regulations for this compound?

A9: The provided research articles primarily focus on the pharmaceutical and chemical aspects of this compound. Specific information regarding SHE regulations would need to be obtained from relevant regulatory bodies and safety data sheets.

Q10: How is this compound absorbed and metabolized in the body?

A12: this compound is well-absorbed after oral administration, with a bioavailability of approximately 85% []. It is primarily metabolized in the liver, mainly via acetylation to N-acetylprocainamide (NAPA), which also exhibits antiarrhythmic activity [, ].

Q11: How do plasma levels of procainamide relate to its therapeutic effect?

A13: Salivary levels of this compound have been shown to correlate well with its therapeutic effect on the QT interval, suggesting that saliva monitoring could be a valuable tool for therapeutic drug monitoring [].

Q12: Does protein-calorie malnutrition affect the pharmacokinetics of procainamide?

A14: Studies in rats indicate that protein-calorie malnutrition can significantly alter procainamide pharmacokinetics, leading to a longer mean residence time, decreased plasma clearance, and reduced metabolic conversion to NAPA []. These findings highlight the importance of considering nutritional status when optimizing procainamide therapy.

Q13: What models have been used to study the antiarrhythmic effects of this compound?

A15: Animal models, particularly dogs, have been employed to investigate the hemodynamic effects and efficacy of this compound in treating postoperative ventricular arrhythmias [].

Q14: Are there known mechanisms of resistance to this compound?

A14: While specific resistance mechanisms are not extensively discussed within the provided research, the development of tolerance and decreased efficacy over time is a known clinical challenge with antiarrhythmic drugs, potentially involving alterations in drug targets or pharmacokinetic pathways. Further research is warranted to elucidate the mechanisms underlying procainamide resistance and explore strategies to overcome it.

Q15: What are some potential adverse effects associated with this compound?

A15: this compound administration can be associated with various adverse effects, including gastrointestinal disturbances, central nervous system effects, and cardiovascular effects such as hypotension and prolongation of the QT interval.

Q16: Can this compound induce lupus-like symptoms?

A18: Yes, this compound has been implicated in inducing a lupus-like syndrome characterized by arthralgia, cutaneous lesions, and the presence of antinuclear antibodies. This immune-mediated reaction appears to be dose- and duration-dependent and generally resolves upon drug discontinuation [, , ].

Q17: Are there specific biomarkers for monitoring this compound therapy?

A17: While not explicitly mentioned in the provided research, monitoring plasma drug levels of both procainamide and its active metabolite, NAPA, is crucial for optimizing therapy and minimizing toxicity. Additionally, electrocardiogram (ECG) monitoring is essential to assess the drug's effect on cardiac rhythm and identify potential QT interval prolongation, a known adverse effect of procainamide.

Q18: What analytical methods are commonly used to quantify this compound?

A18: Several analytical techniques have been employed for quantifying this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for quantifying procainamide and its metabolite, NAPA, in various matrices like plasma, serum, and pharmaceutical formulations [, , , , , , , , , ].
  • Gas Chromatography (GC): While less common than HPLC, GC methods have been developed for this compound analysis in specific applications, such as determining its stability in rat feed [].
  • Fluorescence Polarization Immunoassay (FPIA): This method offers a rapid and automated approach for measuring procainamide concentrations in biological fluids [].
  • Spectrophotometry: UV-Vis spectrophotometry, particularly in conjunction with derivatization reactions, provides simple and cost-effective methods for determining this compound in pharmaceutical dosage forms [].

Q19: Is there information available on the environmental impact of this compound?

A19: The provided research articles primarily focus on pharmaceutical and chemical aspects. Assessing the environmental impact of pharmaceuticals like this compound requires dedicated ecotoxicological studies.

Q20: What factors influence the dissolution of this compound tablets?

A23: The pH of the dissolution medium plays a crucial role in the disintegration and dissolution of this compound tablets. Studies have shown that these tablets fail to disintegrate in acidic environments mimicking conditions of gastric achylia, highlighting the importance of formulation factors in ensuring adequate drug release [].

Q21: Are there specific guidelines for validating analytical methods for this compound?

A21: Analytical methods for pharmaceutical analysis, including those for this compound, should adhere to internationally recognized guidelines and regulatory requirements, such as those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Q22: What measures are taken to ensure the quality of this compound products?

A22: Stringent quality control measures are essential throughout the manufacturing process of this compound to ensure consistent product quality, safety, and efficacy. These measures typically involve:

    Q23: Can this compound elicit an immune response?

    A26: Yes, as mentioned earlier, this compound can induce a lupus-like syndrome, which is considered an immune-mediated adverse reaction. This phenomenon highlights the potential for procainamide to interact with the immune system [, , ].

    Q24: Does this compound interact with drug transporters?

    A27: Yes, this compound is known to interact with renal tubular cationic secretion pathways, which can be competitively inhibited by drugs like trimethoprim []. Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic outcomes.

    Q25: Are there alternative antiarrhythmic drugs to this compound?

    A25: Yes, several other antiarrhythmic drugs are available, each with its unique mechanism of action, pharmacokinetic profile, and potential adverse effect profile. Common alternatives include:

      Q26: Are there specific guidelines for the disposal of this compound?

      A26: Safe and environmentally responsible disposal practices for pharmaceutical waste, including this compound, are crucial to minimize potential environmental contamination. Consulting local regulations and guidelines for proper pharmaceutical waste disposal is essential.

      Q27: What resources are available for researchers studying this compound?

      A27: Various resources are available to support research on this compound, including:

        Q28: When was this compound first introduced as an antiarrhythmic agent?

        A28: this compound has been used clinically as an antiarrhythmic agent since the 1950s, marking a significant milestone in the management of cardiac arrhythmias.

        Q29: Are there any cross-disciplinary applications of this compound research?

        A34: The development of this compound-containing liposomes for potential anticancer applications highlights the synergistic potential of combining this drug with other therapeutic agents in novel drug delivery systems []. This exemplifies the importance of cross-disciplinary collaboration between pharmaceutical sciences, material sciences, and oncology.

        Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

        Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.